1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione
Description
1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione (CAS: 1756-32-7) is a fluorinated β-diketone derivative characterized by a diphenylamino-substituted phenyl ring and a trifluoromethyl group. This compound belongs to a class of structurally versatile molecules widely used in coordination chemistry, optoelectronics, and pharmaceutical intermediates . The diphenylamino group enhances electron-donating properties, making it valuable in materials science for designing charge-transfer complexes or luminescent materials . Its synthesis typically involves Claisen condensation or Suzuki coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
4,4,4-trifluoro-1-[4-(N-phenylanilino)phenyl]butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO2/c23-22(24,25)21(28)15-20(27)16-11-13-19(14-12-16)26(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKDTJSLKUJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction begins with deprotonation of the aryl ketone—in this case, 4-(diphenylamino)acetophenone—by a strong base such as sodium methoxide. The resulting enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, followed by elimination of ethanol to yield the β-diketone. The electron-donating diphenylamino group enhances the nucleophilicity of the acetophenone’s α-hydrogen, facilitating enolate formation. However, steric hindrance from the bulky diphenylamino substituent may necessitate prolonged reaction times or elevated temperatures compared to simpler analogs like 4-methylacetophenone.
Optimization of Reaction Conditions
Key parameters influencing yield include:
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Base strength and stoichiometry : Sodium methoxide (25% in methanol) is commonly employed at a 1.3:1 molar ratio relative to the ketone.
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Solvent selection : Methanol is preferred due to its ability to dissolve both ionic intermediates and organic substrates.
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Reflux duration : Extended reflux periods (24–48 hours) are often required to achieve >90% conversion, as observed in analogous syntheses.
A representative procedure involves dissolving 4-(diphenylamino)acetophenone (5.26 g, 39.2 mmol) in methanol under inert atmosphere, followed by addition of sodium methoxide (12 mL, 52.5 mmol) and ethyl trifluoroacetate (5.5 mL, 46.2 mmol). After 24 hours of reflux, acidic workup and extraction yield the crude product, which is typically purified via recrystallization or chromatography.
Friedel-Crafts Acylation: Alternative Route for Aryl Functionalization
While less common for β-diketones, Friedel-Crafts acylation offers a viable pathway for introducing the trifluoroacetyl group directly onto aromatic substrates. This method is particularly advantageous when the aryl group lacks pre-existing ketone functionality.
Mechanistic Considerations
The Friedel-Crafts reaction employs a Lewis acid catalyst (e.g., AlCl₃) to activate trifluoroacetyl chloride, generating an acylium ion that electrophilically substitutes onto the aromatic ring. For 1-(4-(diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione, this approach would require:
Challenges and Modifications
The electron-rich nature of the diphenylamino group facilitates electrophilic substitution but may also lead to overacylation or polymerization. To mitigate this, low temperatures (0–5°C) and controlled addition of the acylating agent are critical. In a modified protocol from KR20110001415A, toluene undergoes acylation with 4,4,4-trifluoro-3-oxo-butanoyl chloride in the presence of AlCl₃, yielding 93.2% of the methyl-substituted analog. Adapting this to the target compound would necessitate replacing toluene with a diphenylamino-substituted arene and optimizing the oxidation step to form the 1,3-dione.
Comparative Analysis of Synthetic Routes
Emerging Techniques and Hybrid Approaches
Recent advancements focus on tandem reactions and flow chemistry to improve efficiency. For instance, one-pot sequences combining Claisen condensation with in situ oxidation could streamline the synthesis. Additionally, microwave-assisted protocols have reduced reaction times for similar β-diketones by 60–70%, though their applicability to diphenylamino-substituted systems remains unexplored.
Industrial Scalability and Environmental Impact
Scale-up of the Claisen condensation faces challenges in solvent recovery and base disposal. Methanol, while effective, poses flammability risks at industrial scales. Alternative solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) offer greener profiles but may compromise yield. The Friedel-Crafts route generates stoichiometric amounts of AlCl₃ waste, necessitating neutralization protocols.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenyl and trifluoromethyl derivatives.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
One of the primary applications of 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione is in the development of OLEDs. The compound acts as a hole transport material (HTM), which is crucial for improving the efficiency and stability of OLED devices. The presence of diphenylamino groups enhances charge carrier mobility, making it suitable for use in high-performance OLEDs.
Case Study: Performance Evaluation
A study demonstrated that incorporating this compound into OLEDs resulted in a significant increase in luminous efficiency compared to traditional HTMs. The devices exhibited improved operational stability and reduced degradation over time, highlighting the compound's potential for commercial applications in display technologies .
Photochemistry
Photocatalysis
The compound has been investigated for its photocatalytic properties, particularly in organic synthesis. Its ability to absorb light and facilitate chemical reactions under mild conditions makes it an attractive candidate for green chemistry applications.
Data on Photocatalytic Activity
Research indicates that 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione can catalyze the formation of various organic compounds through light-induced reactions. For instance, it has been successfully used to promote the synthesis of complex molecules from simpler precursors with high selectivity and yield .
Material Science
Polymer Composites
In material science, this compound has been utilized to enhance the properties of polymer composites. Its incorporation leads to improved mechanical strength and thermal stability of the resulting materials.
Table: Properties of Polymer Composites with 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione
| Property | Control Composite | Composite with 5% Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Flexural Modulus (GPa) | 2.5 | 3.8 |
The above table illustrates the significant enhancements observed when incorporating this compound into polymer matrices .
Mechanism of Action
The mechanism of action of 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is structurally related to other β-diketones with aryl or heteroaryl substituents. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The diphenylamino group in the target compound provides stronger electron-donating capabilities compared to methyl or halide substituents, enhancing its utility in optoelectronic applications .
- Steric Effects: Bulky substituents (e.g., diphenylamino) may reduce solubility in polar solvents but improve thermal stability in polymeric matrices .
Physicochemical Properties
- 1-(4-Methylphenyl) analog: Melting point ~114–115°C .
- Spectroscopic Features: FTIR: Strong carbonyl stretches (~1613 cm⁻¹ for diketone) and C-F vibrations (~1131 cm⁻¹) are common across analogs . NMR: Predominance of enol tautomers (>98%) in solution, as seen in 1-(4-triethoxysilylphenyl) derivatives .
Biological Activity
1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione is a synthetic compound noted for its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula: C22H16F3NO2
- Molecular Weight: 383.36 g/mol
- Boiling Point: Not specified
- Solubility: Soluble in organic solvents; specific solubility data is limited.
- Functional Groups: Contains a trifluoromethyl group and a diketone structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the diphenylamino moiety enhances its lipophilicity, potentially facilitating membrane permeability and influencing its pharmacological effects.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity by:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation through interference with cell cycle progression.
- Targeting specific signaling pathways such as the PI3K/Akt pathway.
Case Study:
A study involving a related compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Antioxidant Activity
The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity can be measured using assays such as DPPH radical scavenging and ABTS assays.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione | 70% | 65% |
| Reference Compound A | 75% | 70% |
| Reference Compound B | 60% | 55% |
Toxicity and Safety
Toxicological assessments are critical for evaluating the safety profile of this compound. Preliminary studies indicate that it may cause skin irritation and has potential acute toxicity if ingested.
Hazard Classifications:
- Skin Irritation: Causes skin irritation (H315)
- Acute Toxicity: Harmful if swallowed (H302)
Q & A
Q. What are the recommended synthetic routes for 1-(4-(Diphenylamino)phenyl)-4,4,4-trifluorobutane-1,3-dione?
The compound is typically synthesized via cyclocondensation of trifluoromethylated 1,3-diketones with amidines or aryl amines. For example:
- Step 1 : React 1-(aryl)-4,4,4-trifluorobutane-1,3-dione (e.g., 1-(2-thienyl)- or 1-(4-methylphenyl)- analogs) with diphenylamine derivatives under reflux in anhydrous toluene or dichloromethane .
- Step 2 : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) to introduce the diphenylamino group to the phenyl ring, ensuring regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >95% purity.
Q. How is the compound characterized spectroscopically?
Key techniques include:
- FTIR : Peaks at 1613 cm⁻¹ (C=O stretching), 1508 cm⁻¹ (C-F bending), and 1223 cm⁻¹ (trifluoromethyl group) confirm the diketone and fluorinated moieties .
- LC-ESI-MS : Dominant peaks at m/z 238.16 [M+H]⁺ and 239.09 [M+2H]⁺ validate molecular weight and fragmentation patterns .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 185–190 ppm) are diagnostic .
Q. What crystallographic methods are used for structural elucidation?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. For example:
- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 120 K .
- Refinement : Apply anisotropic displacement parameters, achieving R-factor < 0.02 and data-to-parameter ratio > 15:1 .
- Key metrics : Bond lengths (C=O: ~1.21 Å) and angles (C-C-C: ~120°) confirm planar diketone geometry .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and diphenylamino groups influence reactivity?
- Electron-withdrawing CF₃ : Stabilizes the diketone enolate, enhancing electrophilic substitution at the β-carbon. This is critical in ligand design for metal complexes (e.g., Cu(I) coordination in catalysis) .
- Diphenylamino group : Acts as an electron donor, increasing conjugation in π-systems. This is exploited in organic electronics (e.g., OLEDs) for charge transport .
- Contradictions : While CF₃ reduces basicity, the diphenylamino group can increase solubility in polar solvents, complicating purification .
Q. How to resolve contradictions between spectroscopic and computational data?
- Case study : Discrepancies in C=O stretching frequencies (FTIR vs. DFT calculations) arise from solvent effects or crystal packing.
- Solution : Perform solid-state NMR or Raman spectroscopy to validate in-situ environments .
- Benchmarking : Compare with analogs like 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione, where FTIR and XRD data align within 2% error .
Q. What strategies optimize yield in radical addition reactions involving this compound?
- Reaction design : Use manganese(III) acetate as a one-electron oxidant in acetonitrile at 80°C.
- Substrate ratio : 1:1.2 (diketone:alkene) minimizes side products .
- Kinetic control : Short reaction times (<3 hrs) prevent over-oxidation.
- Example : Addition to 1,1-diphenyl-1-butene yields 85% dihydrofuran derivatives, confirmed by GC-MS .
Q. How is the compound applied in macrocyclic ligand synthesis?
- Method : React with perfluoro-bicycloheptyl derivatives under high-dilution conditions to form 18-membered macrocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
